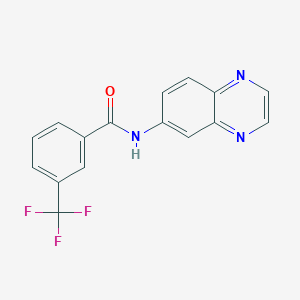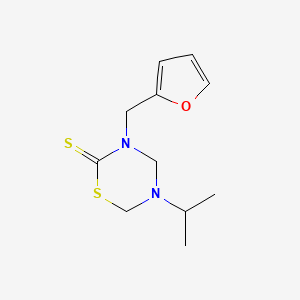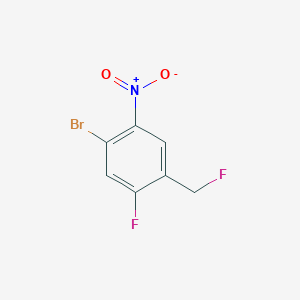![molecular formula C22H27N5O3 B2539520 3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-70-7](/img/structure/B2539520.png)
3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The sequence was even applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : While the most potent compound showed weak inhibition against DHFR, further studies are needed to explore its potential as an antitumor agent .
- Application : Isopentyl acetate, a mixture of isomers, finds use as a solvent in research laboratories. It can dissolve both non-polar and polar compounds, aiding in sample preparation and extraction for analysis .
- Application : Specifically, N-7-substituted compounds 12c and 12d demonstrated potent cytotoxic activity against various cancer cell lines .
- Application : Cell proliferation assays with protection (thymidine, adenosine, and AICA) were used to identify intracellular targets of compound 4e. Folate-dependent intracellular enzymes were studied in HL60 cells treated with the compound .
- Application : Isopentyl acetate serves as a green solvent for extracting target compounds from complex matrices. Its stability and compatibility make it useful in sample preparation .
Catalytic Protodeboronation
Antitumor Activity
Solvent in Research Labs
Cytotoxic Activity
Functional Mechanism Studies
Green Solvent for Compound Extraction
Mecanismo De Acción
Target of Action
The primary targets of this compound are the enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides, which are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been found to display inhibitory activity against DHFR, although the inhibition was relatively weak . The compound’s interaction with these enzymes results in the disruption of DNA nucleotide synthesis, which can lead to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
The affected biochemical pathway is the folate pathway, which is crucial for DNA nucleotide synthesis. By inhibiting the enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides. This disruption can lead to the accumulation of S-phase cells and the induction of apoptosis .
Pharmacokinetics
It is known that the compound is more lipophilic and enters cells through passive diffusion . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of S-phase arrest and apoptosis in cells . The compound also affects lysosomes and mitochondria, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)10-11-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-7-9-17(12-16)30-6/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOALUWHLVKAAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)

![2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2539446.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2539447.png)
![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)


![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)

![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2539459.png)
